molecular formula C9H8ClN3 B2428472 3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile CAS No. 200413-10-1

3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile

Cat. No.: B2428472
CAS No.: 200413-10-1
M. Wt: 193.63
InChI Key: YHRUVIJHAZRXCJ-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile has been a subject of study for its synthesis and structural analysis. Gomaa (2003) discussed the synthesis of new substituted cinnoline derivatives, providing foundational insights into the chemical structure and synthesis pathways of similar compounds (Gomaa, 2003). Additionally, Lambert et al. (2015) described a one-pot synthetic protocol for a densely substituted cinnoline derivative, highlighting efficient synthesis methods (Lambert et al., 2015).

Spectroscopic Characterization and Quantum Chemical Studies

The spectroscopic characterization of cinnoline derivatives, including those structurally similar to this compound, has been explored. Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations for molecular structure and spectroscopic characterization, providing insights into the electronic properties and potential applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photovoltaic Properties

Studies on the photovoltaic properties of cinnoline derivatives have shown potential applications in organic-inorganic photodiode fabrication. Zeyada et al. (2016) investigated the photovoltaic properties of certain cinnoline derivatives, demonstrating their use in heterojunction diodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antitumor and Antimicrobial Activities

Research on cinnoline derivatives has also extended to evaluating their biological activities. El-Agrody et al. (2012) synthesized new pyranoquinoline derivatives and assessed their antitumor activities against various human tumor cell lines, providing a basis for the potential medicinal application of these compounds (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012). Furthermore, Taher and Helwa (2012) described the synthesis of new pyrimidine analogues, including their in-vitro antitumor and antimicrobial testing, highlighting the diverse biological potential of these substances (Taher & Helwa, 2012).

Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-7(5-11)6-3-1-2-4-8(6)12-13-9/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRUVIJHAZRXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=N2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200413-10-1
Record name 3-chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile
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